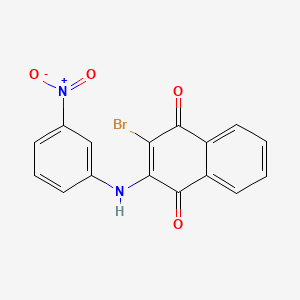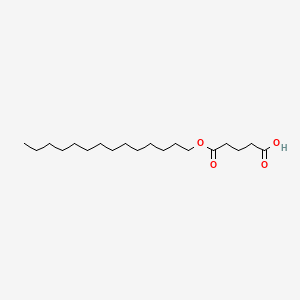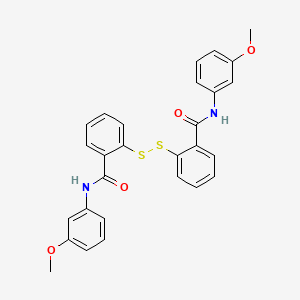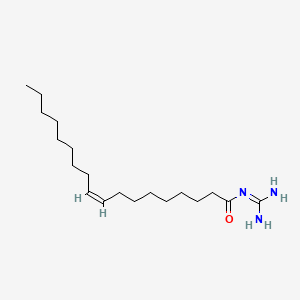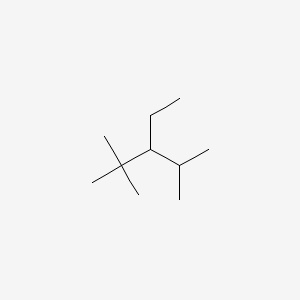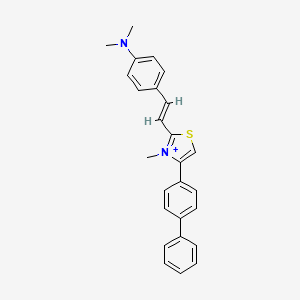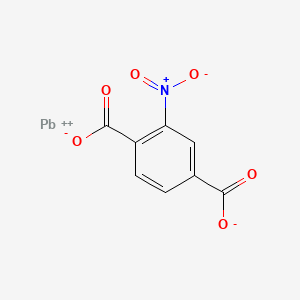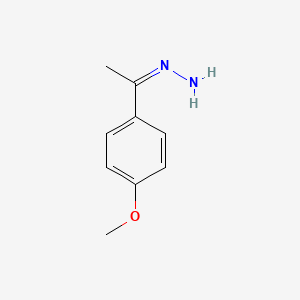
1-(4-Methoxyphenyl)ethanone hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)ethanone hydrazone is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetophenone, where the hydrazone group replaces the carbonyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanone hydrazone can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows: [ \text{1-(4-Methoxyphenyl)ethanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)ethanone hydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)ethanone hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethanone hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone: The parent compound, which lacks the hydrazone group.
1-(4-Methoxyphenyl)ethanone oxime: A related compound where the hydrazone group is replaced by an oxime group.
1-(4-Methoxyphenyl)ethanone semicarbazone: Another derivative with a semicarbazone group instead of the hydrazone group.
Uniqueness: 1-(4-Methoxyphenyl)ethanone hydrazone is unique due to its specific hydrazone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
6310-14-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
(Z)-1-(4-methoxyphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7- |
InChI Key |
ADNJIMDVLSCPOA-XFFZJAGNSA-N |
Isomeric SMILES |
C/C(=N/N)/C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


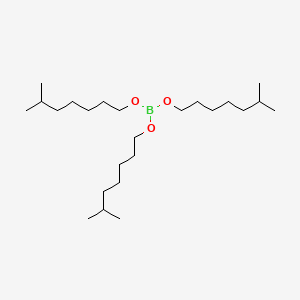
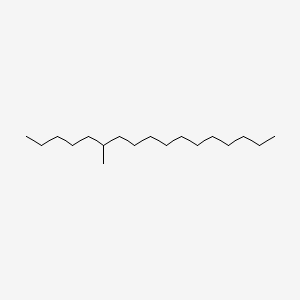
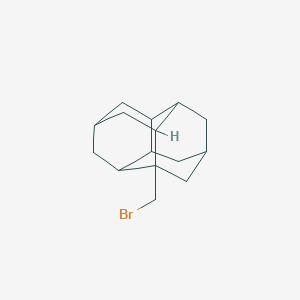
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
